molecular formula C22H18O7 B600590 Millettosin CAS No. 632333-42-7

Millettosin

Cat. No.: B600590
CAS No.: 632333-42-7
M. Wt: 394.37
Attention: For research use only. Not for human or veterinary use.
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Description

Millettosin is a bioactive rotenoid isoflavonoid isolated from Millettia species, notably M. dura and M. usaramensis . Its molecular formula is C22H18O7, classified under polyketides (PK) due to its structural complexity and biosynthetic origin . This compound exhibits significant anticancer activity, particularly against breast cancer cells (e.g., MDA-MB-231, IC50: 25.7 μM) . Its structure features a rotenoid backbone with distinct substitutions on the A-ring (e.g., methoxy groups) and a fused tetracyclic system, distinguishing it from other isoflavonoids .

Properties

CAS No.

632333-42-7

Molecular Formula

C22H18O7

Molecular Weight

394.37

Synonyms

Milletosin;  (5aR,12bR)-5a,12b-Dihydro-12b-hydroxy-2,2-dimethyl-2H-[1,3]dioxolo[4,5-g]pyrano[2,3-c:6,5-f']bis[1]benzopyran-13(6H)-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Millettosin shares structural homology with rotenoids and isoflavonoids from Millettia and related genera. Key comparisons include:

Rotenoids: Deguelin and Tephrosin

  • Deguelin (C23H22O6): A rotenoid with potent pro-apoptotic effects in liver, lung, and colorectal cancers. Unlike this compound, deguelin lacks a hydroxyl group at C-12a, which may reduce its stability but enhance membrane permeability .
  • Tephrosin (C23H22O7) : Contains an additional hydroxyl group at C-12a compared to deguelin. Both tephrosin and this compound show similar cytotoxicity profiles, but tephrosin is less potent in breast cancer models (IC50 > 30 μM) .

Structural Differences :

  • The presence of a fused D-ring in this compound enhances rigidity, possibly improving target specificity .

Isoflavonoids: Jamaicin and Maximaisoflavone B

  • Jamaicin (C20H16O6): A prenylated isoflavonoid with strong cytotoxicity against alveolar adenocarcinoma cells (IC50: 11.4 μM). Its open B-ring and lack of a rotenoid scaffold reduce structural overlap with this compound .
  • Maximaisoflavone B (C25H24O6): Exhibits anti-inflammatory and anticancer activities but lacks the rotenoid core, resulting in weaker potency in breast cancer models compared to this compound .

Functional Comparison: Pharmacological Activities

Anticancer Activity

Compound Class Target Cells (IC50) Key Structural Features Source
This compound Rotenoid MDA-MB-231 (25.7 μM) A-ring methoxy groups, fused D-ring Millettia dura
Deguelin Rotenoid HepG2 (~15 μM) C-12a dehydroxylation Millettia spp.
Jamaicin Isoflavonoid A549 (11.4 μM) Open B-ring, prenylation Millettia usaramensis
Maximaisoflavone B Isoflavonoid MCF-7 (>30 μM) Geranyl side chain Millettia spp.

Mechanistic Insights :

  • This compound and deguelin inhibit mitochondrial complex I, inducing ROS-mediated apoptosis .
  • Jamaicin’s prenyl group enhances lipid solubility, improving cellular uptake but reducing target specificity compared to this compound .

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